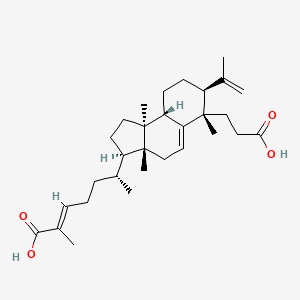

Kadsuric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(E,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10+/t20-,22+,23-,25-,28+,29-,30+/m1/s1 |

InChI Key |

JGNPDWQZTUZFHK-FLBFYCMKSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |

Synonyms |

kadsuracoccinic acid C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Source of Kadsuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of Kadsuric acid, a promising bioactive triterpenoid (B12794562). The document provides a comprehensive overview of its primary source, detailed experimental protocols for its isolation and purification, and an examination of its biological activity, with a focus on its pro-apoptotic effects on cancer cells.

Primary Natural Source: Kadsura coccinea

This compound is a seco-lanostane type triterpenoid naturally occurring in plants belonging to the Kadsura genus (family Schisandraceae). The principal and most cited source of this compound is Kadsura coccinea , a woody vine distributed in Southern China and other parts of Southeast Asia.[1] Different parts of the plant, including the roots, stems, and leaves , have been identified as sources of this compound.[2][3]

Kadsura coccinea has a rich history in traditional Chinese medicine, where it has been used for its anti-inflammatory and analgesic properties. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, with triterpenoids and lignans (B1203133) being the most prominent classes.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from Kadsura coccinea involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following protocols are synthesized from published literature and provide a general framework for its isolation.

Extraction

A common starting point for the extraction of this compound is the dried and powdered plant material (roots, stems, or rhizomes).

-

Protocol:

-

Macerate the dried and powdered rhizome of Kadsura coccinea (e.g., 1.75 kg) with 80% acetone (B3395972) at room temperature.[4]

-

Repeat the extraction process three times to ensure exhaustive extraction of the bioactive compounds.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. From 1.75 kg of dried rhizome, approximately 82.5 g of crude extract can be obtained.[4]

-

Solvent Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Protocol:

-

Suspend the crude extract (82.5 g) in water (2 L).

-

Sequentially partition the aqueous suspension with solvents of increasing polarity:

-

Chloroform (B151607) (3 x 2 L)

-

Ethyl acetate (B1210297) (3 x 2 L)

-

n-butanol (3 x 2 L)

-

-

This compound, being a moderately polar triterpenoid, is typically found in the chloroform or ethyl acetate fraction.

-

| Solvent Fraction | Yield (from 82.5g crude extract) | Percentage of Crude Extract |

| Chloroform | 44.7 g | 47.8% |

| Ethyl Acetate | 4.0 g | 4.3% |

| n-Butanol | 14.2 g | 15.4% |

| Residual Aqueous | 20.6 g | 24.9% |

| Data derived from a study on the extraction of triterpenoids from Kadsura coccinea rhizome.[4] |

Chromatographic Purification

The fraction containing this compound is further purified using various chromatographic techniques.

-

Protocol:

-

Column Chromatography: Subject the enriched fraction to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, such as a mixture of toluene, ethyl acetate, and acetic acid (e.g., 70:33:3 v/v/v), to separate the components based on their affinity to the stationary phase.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile.

-

This multi-step purification process allows for the isolation of this compound with high purity, suitable for structural elucidation and biological activity studies.

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis, a form of programmed cell death.

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic Cancer | 14.5 ± 0.8[3] |

Further research is needed to establish a broader cytotoxicity profile across a wider range of cancer cell lines.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway, which involves the activation of a cascade of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).

A study on human pancreatic cancer cells (PANC-1) revealed that this compound treatment leads to the activation of caspase-3 and caspase-9.[3] Caspase-9 is an initiator caspase that, once activated, cleaves and activates effector caspases like caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for the cleavage of various cellular substrates, including PARP. The cleavage of PARP by caspase-3 is a hallmark of apoptosis and leads to the inactivation of this DNA repair enzyme, ultimately contributing to cell death.

Below is a diagram illustrating the proposed signaling pathway of this compound-induced apoptosis.

References

The Discovery and Isolation of Kadsuric Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura coccinea, a plant from the Schisandraceae family, has a rich history in traditional Chinese medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations into this plant have revealed a wealth of structurally diverse and biologically active compounds, primarily lignans (B1203133) and triterpenoids.[1][2][3] Among these is Kadsuric acid, a seco-lanostane type triterpenoid (B12794562) that has garnered interest for its potential therapeutic applications. Compounds isolated from Kadsura coccinea have demonstrated a wide range of biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds from Kadsura coccinea.

| Compound | Biological Activity | Cell Line | IC50 Value |

| This compound | Cytotoxicity | PANC-1 (Pancreatic Cancer) | 14.5 ± 0.8 µM |

Table 1: Cytotoxic Activity of this compound.

| Compound | Biological Activity | Assay | IC50 Value |

| Kadcoccinic Acids A-J | Anti-HIV-1 | Not Specified | Data not available in reviewed literature. Tested for activity. |

Table 2: Anti-HIV-1 Activity of Related Triterpenoids from Kadsura coccinea.

Experimental Protocols

Isolation of this compound from Kadsura coccinea

This protocol is a composite methodology based on the successful isolation of seco-lanostane triterpenoids from Kadsura coccinea and related species.

1.1. Plant Material and Extraction:

-

Dried and powdered stems of Kadsura coccinea are subjected to extraction.

-

The powdered material is extracted with 80% acetone (B3395972) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

1.2. Solvent Partitioning:

-

The crude acetone extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically chloroform (B151607) and ethyl acetate (B1210297).

-

The chloroform-soluble fraction, which is enriched with triterpenoids, is collected for further purification.

1.3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles are pooled and further purified using a Sephadex LH-20 column, eluting with methanol (B129727), to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column.

-

A typical mobile phase would be a gradient of methanol and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

1.4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Anti-HIV Activity Assay (Reverse Transcriptase Assay)

This protocol describes a non-radioactive ELISA-based assay to determine the inhibitory effect of this compound on HIV-1 reverse transcriptase (RT).

2.1. Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Microtiter plates pre-coated with streptavidin

-

Biotin-labeled oligo(dT) primer

-

Digoxigenin (DIG)-labeled dUTP

-

Anti-DIG antibody conjugated to peroxidase

-

Peroxidase substrate (e.g., ABTS)

-

This compound (test compound)

-

Positive control (e.g., a known RT inhibitor)

-

Negative control (no inhibitor)

2.2. Procedure:

-

A reaction mixture containing the template/primer, dNTPs (including DIG-dUTP), and HIV-1 RT is prepared.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is incubated to allow for DNA synthesis.

-

The biotin-labeled DNA product is captured on the streptavidin-coated microtiter plate.

-

The plate is washed to remove unbound reagents.

-

The anti-DIG-peroxidase conjugate is added, which binds to the DIG-labeled DNA.

-

After another washing step, the peroxidase substrate is added, and the color development is measured using a microplate reader.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the RT activity compared to the negative control.

Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

3.1. Cell Culture and Treatment:

-

Cancer cells (e.g., PANC-1) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

3.2. MTT Staining and Measurement:

-

After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Unraveling the Molecular Architecture of Kadsuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a naturally occurring seco-lanostane triterpenoid (B12794562), has garnered interest within the scientific community due to its unique chemical scaffold. Isolated from plants of the Kadsura genus, traditionally used in herbal medicine, the elucidation of its complex structure has been a subject of rigorous spectroscopic investigation. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, presenting key data and experimental methodologies for researchers in natural product chemistry and drug development.

Physicochemical Properties and Spectroscopic Data

The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The molecular formula of this compound has been determined to be C₃₀H₄₆O₄[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR data, along with 2D NMR experiments such as COSY, HSQC, and HMBC, were instrumental in piecing together its intricate structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific chemical shift assignments for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained from primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and structural motifs.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | Data not available | Data not available | Molecular Ion [M]+ or [M-H]⁻ |

Note: Detailed mass spectrometry fragmentation data for this compound was not available in the provided search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy helps in the identification of functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the structure.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Functional Group / Chromophore |

| IR | Data not available | Carboxylic acid (O-H, C=O), Alkene (C=C) |

| UV-Vis | Data not available | Conjugated systems |

Note: Specific IR absorption bands and UV-Vis maxima for this compound were not available in the provided search results.

Experimental Protocols

The elucidation of this compound's structure relies on a systematic experimental workflow, from its isolation from the natural source to the acquisition and interpretation of spectroscopic data.

Isolation and Purification of this compound

This compound is a seco-lanostane type triterpenoid that has been isolated from plants of the Kadsura genus, such as Kadsura coccinea and Kadsura japonica[2][3]. The general procedure for its isolation involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., stems or roots) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate this compound in its pure form.

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired, typically in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, and for assembling the complete molecular structure.

-

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum provide valuable clues about the different structural units within the molecule.

-

IR and UV-Vis Spectroscopy: The IR spectrum is recorded to identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. The UV-Vis spectrum helps to identify any conjugated systems present in the molecule.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a natural product like this compound is a logical puzzle where different pieces of spectroscopic data are interconnected to build a coherent molecular picture.

Conclusion

The structural elucidation of this compound serves as a classic example of the power of modern spectroscopic techniques in natural product chemistry. While the complete quantitative data is found within specialized primary literature, this guide outlines the fundamental data types and experimental approaches required for such an endeavor. The unique seco-lanostane skeleton of this compound continues to make it a molecule of interest for further investigation into its biosynthesis, total synthesis, and potential biological activities.

References

Unveiling the Spectroscopic Signature of Kadsuric Acid: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data of Kadsuric acid, a naturally occurring triterpenoid (B12794562). This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental protocols for acquiring such data, and visualizes a relevant biological pathway.

This compound, a lanostane-type triterpenoid isolated from Kadsura coccinea, has drawn interest for its potential biological activities. The structural elucidation and subsequent investigation of such natural products heavily rely on spectroscopic techniques. Here, we present a consolidated overview of the key spectroscopic data for this compound to facilitate further research and development.

Spectroscopic Data of this compound

The structural characterization of this compound is primarily achieved through a combination of 1D and 2D NMR spectroscopy and mass spectrometry. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts and mass spectrometric data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in the public domain at the time of this compilation. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in the public domain at the time of this compilation. |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| ESI | Data unavailable in the public domain at the time of this compilation. | [M+H]⁺, [M+Na]⁺, etc. |

Note: While this compound is a known compound isolated from Kadsura coccinea, a complete and publicly accessible dataset of its ¹H NMR, ¹³C NMR, and mass spectrometry data was not available in the searched literature. The tables are presented as a template for the expected data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of natural products like this compound. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

The final volume of the solution is adjusted to approximately 0.5-0.6 mL.

-

The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., Bruker Avance series at 400, 500, or 600 MHz) equipped with a cryoprobe is typically used for enhanced sensitivity.

-

¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several thousand) and a longer relaxation delay are required.

-

2D NMR: To aid in structural elucidation, various two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

-

ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Data is typically acquired in both positive and negative ion modes to obtain comprehensive information. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments.

-

Tandem MS (MS/MS): To obtain structural information, fragmentation of the parent ion is induced, and the resulting product ions are analyzed. This can be achieved through techniques like collision-induced dissociation (CID).

Biological Context: Anti-inflammatory Signaling Pathway

Triterpenoids isolated from Kadsura coccinea have been reported to exhibit anti-inflammatory properties, often through the modulation of key signaling pathways. One such pathway is the NF-κB signaling cascade, a crucial regulator of the inflammatory response.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The diagram above illustrates a simplified representation of the Toll-like receptor 4 (TLR4) mediated NF-κB signaling pathway. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IKK complex. IKK then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that triterpenoids like this compound may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the activation of NF-κB.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a natural product like this compound is outlined below.

Figure 2: General workflow for the spectroscopic analysis of this compound.

This workflow begins with the isolation and purification of this compound from its natural source. The purity of the isolated compound is then confirmed, typically by High-Performance Liquid Chromatography (HPLC). Subsequently, mass spectrometry and a suite of NMR experiments are performed. The data from these analyses are then integrated to elucidate and confirm the chemical structure of the compound.

An In-depth Technical Guide to Kadsuric Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a naturally occurring triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is classified as a seco-lanostane triterpenoid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | |

| Molecular Weight | 470.7 g/mol | |

| IUPAC Name | (4E,6E)-4,6-dimethyl-8-(5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)octa-4,6-dienoic acid | |

| CAS Number | 62393-88-8 |

Isolation and Purification

This compound is a natural product isolated from Kadsura coccinea, a plant used in traditional medicine.

Experimental Protocol: General Extraction from Kadsura coccinea

A general method for the extraction of triterpenoids from the roots and stems of Kadsura coccinea involves the following steps:

-

Extraction: The dried and powdered plant material (roots and stems) is extracted with a suitable organic solvent, such as ether or 80% acetone.

-

Fractionation: The resulting crude extract is then typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ether-soluble fraction has been shown to contain this compound.

A detailed, step-by-step purification protocol for isolating this compound to high purity is not explicitly detailed in the available literature and would likely involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly available databases. The following represents a general overview based on the typical spectral characteristics of related triterpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific 1H and 13C NMR data for this compound are not available in the searched literature. The characterization of related lanostane-type triterpenoids from Kadsura coccinea suggests that the NMR spectra would be complex, showing characteristic signals for multiple methyl groups, olefinic protons, and carbons associated with the triterpenoid skeleton and the carboxylic acid functional groups.

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound has not been found. However, based on its chemical structure, the IR spectrum is expected to exhibit characteristic absorption bands for:

-

O-H stretching (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretching (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹

-

C-H stretching (alkanes and alkenes): Multiple sharp peaks in the region of 2850-3000 cm⁻¹

-

C=C stretching (alkenes): Peaks in the region of 1600-1680 cm⁻¹

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not provided in the search results, the molecular formula C₃₀H₄₆O₄ indicates a monoisotopic mass of 470.3396 g/mol . High-resolution mass spectrometry would be expected to confirm this molecular weight. The fragmentation pattern in mass spectrometry would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as fragmentation of the triterpenoid backbone.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent.

Cytotoxicity and Apoptosis Induction

One study has shown that this compound exhibits cytotoxic activity against pancreatic cancer cells. The mechanism of this cytotoxicity involves the induction of apoptosis, a form of programmed cell death.

The apoptotic activity of this compound has been linked to the activation of caspase-3 . Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. The activation of caspase-3 is a key event that leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

The intricate biosynthetic pathway of triterpenoids in Kadsura is a burgeoning field of research, offering significant potential for drug development and scientific discovery. This technical guide synthesizes current knowledge on the core biosynthetic processes, presents available quantitative data, and outlines key experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Triterpenoids in Kadsura

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of diverse and structurally complex triterpenoids. These compounds, including lanostane, cycloartane, and schinortriterpenoid types, have demonstrated a wide range of pharmacological activities, such as anti-inflammatory, anti-HIV, and cytotoxic effects. The intricate carbon skeletons of these molecules are assembled through a complex and tightly regulated biosynthetic pathway, beginning with simple precursors and culminating in a vast array of specialized triterpenoids. Understanding this pathway is crucial for the metabolic engineering of Kadsura species to enhance the production of medicinally valuable compounds.

The Core Biosynthetic Pathway of Triterpenoids

The biosynthesis of triterpenoids in Kadsura, as in other plants, originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The initial steps of triterpenoid (B12794562) biosynthesis involve the formation of IPP and DMAPP. While the MVA pathway is generally considered the primary source of precursors for cytosolic sesquiterpenoids and triterpenoids, the MEP pathway in plastids can also contribute to the isoprenoid pool.

A diagram illustrating the MVA and MEP pathways is presented below:

From Farnesyl Pyrophosphate to Triterpenoid Skeletons

Two molecules of farnesyl pyrophosphate (FPP), derived from the condensation of IPP and DMAPP, are joined head-to-head to form squalene (B77637). This reaction is catalyzed by squalene synthase (SQS). Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Different OSCs can produce a variety of triterpenoid skeletons, such as β-amyrin (the precursor to oleanane-type triterpenoids), α-amyrin (the precursor to ursane-type triterpenoids), lupeol (B1675499) (the precursor to lupane-type triterpenoids), and cycloartenol (B190886) (the precursor to cycloartane-type triterpenoids and phytosterols).

The subsequent diversification of these basic skeletons is achieved through the action of various modifying enzymes, primarily cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), which introduce hydroxyl, carboxyl, and sugar moieties, respectively, leading to the vast array of triterpenoids found in Kadsura.

A diagram of the core triterpenoid biosynthesis pathway is shown below:

Transcriptomic Insights into Triterpenoid Biosynthesis in Kadsura

Transcriptome analyses of Kadsura coccinea and Kadsura heteroclita have provided valuable insights into the genes involved in triterpenoid biosynthesis. These studies have identified a significant number of unigenes associated with the terpenoid backbone and specialized triterpenoid biosynthetic pathways.

Quantitative Gene Expression Data

While detailed functional characterization of most triterpenoid biosynthesis genes in Kadsura is still underway, transcriptomic studies have quantified the expression levels of numerous candidate genes. The following table summarizes the number of unigenes identified in different Kadsura species that are putatively involved in triterpenoid biosynthesis.

| Species | Tissue | Biosynthetic Pathway Category | Number of Unigenes Identified | Reference |

| Kadsura coccinea | Root, Stem, Leaf | Terpenoid backbone biosynthesis | 72 | [1] |

| Sesquiterpenoid and triterpenoid biosynthesis | 20 | [1] | ||

| Kadsura heteroclita | Root, Stem, Leaf | Sesquiterpenoid and triterpenoid biosynthesis | 279 | [2] |

Notably, studies have consistently shown that the genes related to triterpenoid biosynthesis are significantly upregulated in the roots and stems of Kadsura species compared to the leaves, which correlates with the higher accumulation of these compounds in the subterranean and woody tissues.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of triterpenoid biosynthesis in Kadsura.

Plant Material and RNA Extraction

-

Plant Material Collection: Collect fresh and healthy roots, stems, and leaves from Kadsura plants. Immediately freeze the samples in liquid nitrogen and store them at -80°C until further use to prevent RNA degradation.

-

Total RNA Extraction: Extract total RNA from the frozen tissues using a suitable plant RNA extraction kit or a CTAB-based method. Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis. RNA integrity should be further confirmed using a bioanalyzer.

Transcriptome Sequencing and Analysis

-

Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples using a commercial kit. Perform paired-end sequencing on an Illumina HiSeq platform.

-

De Novo Assembly and Annotation: As a reference genome for Kadsura is not yet widely available, perform de novo assembly of the high-quality reads using software such as Trinity. Annotate the assembled unigenes by blasting against public databases like Nr, Swiss-Prot, KEGG, and KOG.

-

Differential Gene Expression Analysis: Calculate the expression levels of unigenes as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Identify differentially expressed genes (DEGs) between different tissues using packages like DESeq2 or edgeR.

Gene Cloning and Functional Characterization

-

Candidate Gene Selection: Identify candidate genes for key enzymes in the triterpenoid biosynthesis pathway (e.g., OSCs, CYPs, UGTs) based on annotation and differential expression analysis.

-

Gene Cloning: Design gene-specific primers based on the unigene sequences and amplify the full-length coding sequences (CDS) from cDNA using PCR. Clone the amplified CDS into an appropriate expression vector.

-

Heterologous Expression and Enzyme Assays: Express the cloned genes in a suitable heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana. Perform in vitro or in vivo enzyme assays using the appropriate substrates (e.g., 2,3-oxidosqualene for OSCs, triterpenoid skeletons for CYPs and UGTs). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the function of the enzyme.

Triterpenoid Extraction and Quantification

-

Extraction: Dry the plant material at a low temperature and grind it into a fine powder. Extract the powder with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.

-

Purification and Isolation: Fractionate the crude extract using liquid-liquid partitioning with solvents of increasing polarity. Purify individual triterpenoids from the fractions using chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification: Quantify the abundance of specific triterpenoids in different tissues using analytical HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS).

Below is a workflow diagram for the experimental protocols:

Conclusion and Future Perspectives

The study of triterpenoid biosynthesis in Kadsura is a rapidly advancing field. Transcriptomic analyses have laid a strong foundation by identifying a large number of candidate genes. However, the functional characterization of the key enzymes, particularly oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases, remains a critical area for future research. A deeper understanding of the regulatory mechanisms governing this pathway, including the role of transcription factors, will also be essential. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be pivotal in constructing a comprehensive model of triterpenoid biosynthesis in Kadsura. Such knowledge will not only unravel the fascinating biochemistry of these medicinal plants but also pave the way for the sustainable production of valuable triterpenoid-based pharmaceuticals through metabolic engineering and synthetic biology approaches.

References

Initial Biological Activity Screening of Kadsuric Acid: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the biological activity of Kadsuric acid. The following guide provides a generalized framework for the initial biological screening of a novel compound, such as this compound, based on standard methodologies in drug discovery. The experimental protocols and data tables are presented as templates for researchers.

Introduction

This compound is a naturally occurring compound that belongs to the family of triterpenoids. Compounds from this class have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. Therefore, an initial biological activity screening of this compound is warranted to explore its therapeutic potential. This guide outlines a standard approach for conducting such a preliminary assessment, focusing on its potential anti-inflammatory, anti-HIV, and antitumor activities. The methodologies described herein are widely accepted in the field of drug discovery and are intended to provide a foundational framework for researchers and scientists.

Data Presentation: Quantitative Analysis of Biological Activities

Quantitative data from in vitro assays are crucial for determining the potency and efficacy of a test compound. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following tables are templates for summarizing such data.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Target | IC50 (µM) | Positive Control | IC50 (µM) of Control |

| Nitric Oxide (NO) Inhibition in RAW 264.7 cells | iNOS | Data not available | L-NAME | Data not available |

| COX-2 Inhibition Assay | COX-2 | Data not available | Celecoxib | Data not available |

| TNF-α Inhibition in LPS-stimulated PBMCs | TNF-α | Data not available | Dexamethasone | Data not available |

| IL-6 Inhibition in LPS-stimulated PBMCs | IL-6 | Data not available | Dexamethasone | Data not available |

Table 2: Anti-HIV Activity of this compound

| Assay | Virus Strain | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) of Control |

| TZM-bl Reporter Gene Assay | HIV-1 NL4-3 | TZM-bl | Data not available | Azidothymidine (AZT) | Data not available |

| p24 Antigen Capture ELISA | HIV-1 IIIB | MT-4 | Data not available | Nevirapine | Data not available |

Table 3: Antitumor Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h | Positive Control | IC50 (µM) of Control |

| MCF-7 | Breast Cancer | Data not available | Doxorubicin | Data not available |

| A549 | Lung Cancer | Data not available | Cisplatin | Data not available |

| HeLa | Cervical Cancer | Data not available | Paclitaxel | Data not available |

| HepG2 | Liver Cancer | Data not available | Sorafenib | Data not available |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of experimental results.

Anti-Inflammatory Activity Assays

3.1.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

-

Cytotoxicity Assessment: A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Anti-HIV Activity Assay

3.2.1. TZM-bl Reporter Gene Assay

This assay is a standard method for quantifying HIV-1 infection and evaluating the efficacy of antiviral compounds.

-

Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are used.

-

Virus Stock: A laboratory-adapted strain of HIV-1, such as NL4-3, is used to infect the cells.

-

Assay Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

On the day of the experiment, prepare serial dilutions of this compound.

-

Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

-

Add the virus-compound mixture to the TZM-bl cells.

-

After 48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

The reduction in luciferase activity in the presence of the compound compared to the virus-only control indicates antiviral activity.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Antitumor Activity Assay

3.3.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are used to assess the breadth of antitumor activity.

-

Assay Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

-

Data Analysis: The IC50 value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of a bioactive compound often involves investigating its effect on key cellular signaling pathways.

Caption: Workflow for in vitro anti-inflammatory screening.

Caption: The NF-κB signaling cascade in inflammation.

Caption: The MAPK/ERK signaling pathway in cell proliferation.

Conclusion

This technical guide outlines a systematic approach for the initial biological screening of this compound. The proposed assays for anti-inflammatory, anti-HIV, and antitumor activities represent the first critical step in evaluating its therapeutic potential. While specific data for this compound is currently unavailable, the provided framework offers a robust starting point for researchers. Positive results from these initial screens would justify further investigation into the compound's mechanism of action, preclinical development, and potential as a novel therapeutic agent.

Review of literature on bioactive compounds from Kadsura coccinea.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on the bioactive compounds isolated from Kadsura coccinea. This plant, a member of the Schisandraceae family, has a rich history in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1][2] Modern phytochemical research has identified a plethora of structurally diverse and biologically active molecules, primarily lignans (B1203133) and terpenoids, responsible for its therapeutic effects.[1][2][3] This guide summarizes the key bioactive compounds, their quantitative biological activities, detailed experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their effects.

Bioactive Compounds and Their Quantitative Activities

Kadsura coccinea is a prolific source of bioactive secondary metabolites. To date, over 202 compounds have been isolated and identified from this plant.[1][2][3] These compounds exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and neuroprotective effects.[1][2][3] The following tables summarize the quantitative data on the bioactivities of selected compounds from Kadsura coccinea.

Cytotoxic and Anti-proliferative Activities

Lignans and triterpenoids from Kadsura coccinea have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Compound Type | Cell Line | Bioactivity | IC50 Value | Reference |

| Heilaohulignan C | Lignan | HepG-2 (Liver Cancer) | Cytotoxicity | 9.92 µM | --INVALID-LINK-- |

| Kadusurain A | Dibenzocyclooctadiene Lignan | A549, HCT116, HL-60, HepG2 | Anti-proliferative | 1.05 to 12.56 µg/ml | --INVALID-LINK-- |

| Kadlongilactone A | Triterpenoid | K562, Bel-7402, A549 | Cytotoxicity | <0.1, <0.1, <1.0 µM | --INVALID-LINK-- |

| Kadlongilactone B | Triterpenoid | K562, Bel-7402, A549 | Cytotoxicity | <0.1, <0.1, <1.0 µM | --INVALID-LINK-- |

| Longipedlactone A | Triterpenoid | K562, Bel-7402, A549 | Cytotoxicity | <0.1, <0.1, <1.0 µM | --INVALID-LINK-- |

| Kadsuric Acid | Triterpenoid | PANC-1 (Pancreatic Cancer) | Cytotoxicity | 14.5 ± 0.8 µM | [Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways |

Anti-inflammatory and Anti-Rheumatoid Arthritis Activities

Several compounds have shown potent inhibitory effects on inflammatory mediators and the proliferation of cells involved in rheumatoid arthritis.

| Compound | Compound Type | Target/Assay | Bioactivity | IC50 Value | Reference |

| Gaultheriadiolide | Sesquiterpene | RA-FLS cell proliferation | Inhibition | 9.37 µM | [4] |

| Gaultheriadiolide | Sesquiterpene | TNF-α release (LPS-induced RAW264.7) | Inhibition | 1.03 - 10.99 µM | [4] |

| Gaultheriadiolide | Sesquiterpene | IL-6 release (LPS-induced RAW264.7) | Inhibition | 1.03 - 10.99 µM | [4] |

| Heilaohuacid D | 3,4-seco-lanostane triterpenoid | IL-6 release (LPS-induced RAW 264.7) | Inhibition | 8.15 µM | --INVALID-LINK-- |

| Compound 31 | Triterpenoid | IL-6 release (LPS-induced RAW 264.7) | Inhibition | 9.86 µM | --INVALID-LINK-- |

| Compound 17 | Triterpenoid | RA-FLS cell proliferation | Inhibition | 7.52 µM | --INVALID-LINK-- |

| Compound 18 | Triterpenoid | RA-FLS cell proliferation | Inhibition | 8.85 µM | --INVALID-LINK-- |

| Compound 31 | Triterpenoid | RA-FLS cell proliferation | Inhibition | 7.97 µM | --INVALID-LINK-- |

Other Bioactivities

| Compound | Compound Type | Bioactivity | Target/Assay | IC50/EC50 Value | Reference |

| Kadsuralignan H | Arylnaphthalene Lignan | Nitric Oxide Production Inhibition | LPS/IFN-γ activated RAW264.7 cells | - | [5] |

| Kadsuralignan J | Dibenzocyclooctadiene Lignan | Nitric Oxide Production Inhibition | LPS/IFN-γ activated RAW264.7 cells | - | [5] |

Experimental Protocols

This section details the common methodologies used for the extraction, isolation, and biological evaluation of bioactive compounds from Kadsura coccinea.

Extraction and Isolation of Bioactive Compounds

A general workflow for the isolation of lignans and triterpenoids from the rhizomes of Kadsura coccinea is as follows:

-

Plant Material Preparation: Dried and powdered rhizomes of Kadsura coccinea are used as the starting material.

-

Extraction: The powdered plant material is typically extracted with 80% acetone (B3395972) at room temperature. The extraction is repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude acetone extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: Each fraction obtained from solvent partitioning is subjected to column chromatography for further separation. Silica gel is a commonly used stationary phase, and a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) is used for elution.

-

High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified using preparative HPLC. Reversed-phase columns (e.g., C18) are frequently employed with solvent systems like methanol-water or acetonitrile-water.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and comparison with literature data.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical and Pharmacological Landscape of Kadsura coccinea and its Bioactive Constituent, Kadsuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura coccinea (Lem.) A.C. Sm., a plant with a rich history in traditional Chinese medicine, is a promising source of novel therapeutic agents. This technical guide delves into the ethnobotanical applications of this plant, with a specific focus on its bioactive triterpenoid (B12794562), Kadsuric acid. We provide a comprehensive overview of the traditional uses, alongside a detailed examination of the scientific evidence for its anti-inflammatory and anti-HIV activities. This document includes structured data on the plant's traditional applications, the biological potency of its constituents, and detailed experimental protocols for their isolation and analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the therapeutic potential of Kadsura coccinea and this compound.

Ethnobotanical Uses of Kadsura coccinea

Kadsura coccinea, known as "Heilaohu" in Chinese, has been utilized for centuries in traditional Chinese medicine, particularly by the Tujia people.[1] Its primary applications are in the treatment of inflammatory conditions and gastrointestinal ailments. The roots and stems are the most commonly used parts of the plant.[2]

| Traditional Use | Plant Part Used | Preparation Method | Geographical Region/Community |

| Rheumatoid Arthritis | Roots and Stems | Decoction, plaster, or wine immersion | Southern China (Tujia people)[1] |

| Gastroenteric Disorders | Roots | Decoction | China[1] |

| Duodenal Ulcers | Roots | Decoction | China[1] |

| Gynecological Problems | Roots | Not specified | China[1] |

| Swelling and Pain | Roots and Stems | Poultice | China[2] |

| Stomach Disease | Roots and Stems | Decoction | China[2] |

This compound and Related Bioactive Triterpenoids

Experimental Protocols

Extraction and Isolation of this compound and Related Triterpenoids

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kadsura.com [kadsura.com]

- 3. Frontiers | A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug [frontiersin.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Kadsuric Acid and Other Triterpenoids from the Schisandraceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schisandraceae family of plants, comprising the genera Schisandra and Kadsura, is a rich repository of structurally diverse and biologically active triterpenoids.[1][2] These compounds have garnered significant attention from the scientific community for their potential therapeutic applications, including anti-inflammatory, antiviral, antitumor, hepatoprotective, and neuroprotective activities.[3][4][5] This technical guide provides an in-depth overview of kadsuric acid and other notable triterpenoids from this family, with a focus on their quantitative biological data, experimental protocols, and mechanisms of action.

Triterpenoids from the Schisandraceae family are primarily categorized into three main groups based on their carbon skeletons: lanostanes, cycloartanes, and the structurally unique schinortriterpenoids.[2] this compound, a 3,4-seco-lanostane type triterpenoid (B12794562), is a prominent example of the chemical diversity within this family.[1] This guide will delve into the specifics of these compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activities of Schisandraceae Triterpenoids

The biological activities of triterpenoids from the Schisandraceae family have been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of selected compounds against various biological targets.

Table 1: Anti-inflammatory Activity of Schisandraceae Triterpenoids

| Compound | Source | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Compound 11 | Schisandra chinensis | Anti-neuroinflammatory | LPS-stimulated BV-2 microglia | 0.63 ± 0.32 | [6] |

| Compound 16 | Schisandra chinensis | Anti-neuroinflammatory | LPS-stimulated BV-2 microglia | 1.57 ± 0.27 | [6] |

| Compound 18 | Schisandra chinensis | Anti-neuroinflammatory | LPS-stimulated BV-2 microglia | 1.55 ± 0.50 | [6] |

| Compound 24 | Schisandra chinensis | Anti-neuroinflammatory | LPS-stimulated BV-2 microglia | 1.86 ± 0.41 | [6] |

| Compound 8 | Schisandra chinensis | Anti-neuroinflammatory | LPS-stimulated BV-2 microglia | 3.28 ± 0.86 | [6] |

| Schisanlactone E | Schisandra sphenanthera | NO production inhibition | RAW 264.7 macrophages | 28.38 | [4] |

| Schisanlactone D | Schisandra sphenanthera | NO production inhibition | RAW 264.7 macrophages | 36.45 | [4] |

Table 2: Cytotoxic Activity of Schisandraceae Triterpenoids

| Compound | Source | Cell Line | IC50 (µM) | Reference |

| Compound 4 | Schisandra sphenanthera | HeLa (cervical cancer) | 21.40 | [4] |

| Compound 6 | Schisandra propinqua | HeLa (cervical cancer) | 4.0 | [4] |

| Compound 7 | Schisandra propinqua | HeLa (cervical cancer) | 5.8 | [4] |

| Compound 8 | Schisandra propinqua | HeLa (cervical cancer) | 5.0 | [4] |

| Compound 24 | Schisandra propinqua | HeLa (cervical cancer) | 6.4 | [4] |

| Compound 6 | Schisandra propinqua | BGC-823 (gastric cancer) | 2.0 | [4] |

| Compound 7 | Schisandra propinqua | BGC-823 (gastric cancer) | 5.0 | [4] |

| Compound 8 | Schisandra propinqua | BGC-823 (gastric cancer) | 2.5 | [4] |

| Compound 24 | Schisandra propinqua | BGC-823 (gastric cancer) | 2.0 | [4] |

Table 3: Anti-HIV Activity of Schisandraceae Triterpenoids

| Compound Type | Source Genus | Target | EC50 (mg/mL) | Reference |

| Cycloartanes, lanostanes, and schinortriterpenoids | Kadsura | HIV-1 cytopathic effects in C8166 cells | 1.09 to 80.8 | [7] |

Key Experimental Protocols

This section details the methodologies for the isolation of triterpenoids from Schisandraceae plants and the assessment of their biological activities.

General Protocol for Extraction and Isolation of Triterpenoids

A common procedure for extracting and isolating triterpenoids from the dried and powdered plant material of Schisandra or Kadsura species is as follows:

-

Extraction: The plant material is typically extracted with a solvent such as 80% acetone (B3395972) or ethanol.[1] The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol.[1]

-

Chromatography: The ethyl acetate fraction, often rich in triterpenoids, is subjected to various chromatographic techniques for purification. These include:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or CHP-20P, with gradient elution using solvent systems like toluene-EtOAc-acetic acid.[1]

-

High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

-

Structure Elucidation: The structures of the purified triterpenoids are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy.[8]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This protocol assesses the ability of triterpenoids to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage-like cell line, RAW 264.7, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test triterpenoid for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

NO Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group, and the IC50 value is determined.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, BGC-823) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test triterpenoid and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways Modulated by Schisandraceae Triterpenoids

Several triterpenoids from the Schisandraceae family exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the well-documented pathways is the inhibition of the TLR4/NF-κB/NLRP3 signaling cascade.

Inhibition of the TLR4/NF-κB/NLRP3 Signaling Pathway

Certain schinortriterpenoids have been shown to exhibit significant anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway in microglial cells.[6]

Mechanism of Action:

-

LPS Recognition: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to TLR4 on the surface of microglial cells.

-

NF-κB Activation: This binding triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.

-

Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the NLRP3 inflammasome components.

-

NLRP3 Inflammasome Assembly: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage and activation of caspase-1.

-

Cytokine Maturation: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted and propagate the inflammatory response.

-

Inhibition by Schinortriterpenoids: Schinortriterpenoids can intervene at various points in this pathway, ultimately leading to a reduction in the production of pro-inflammatory mediators.

References

- 1. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triterpenoids from the Schisandraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of undescribed schinortriterpenoids from Schisandra chinensis by molecular networking and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Kadsuric Acid from Kadsura coccinea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura coccinea, a plant belonging to the Schisandraceae family, is a rich source of various bioactive compounds, including lignans (B1203133) and triterpenoids.[1][2] Among these, Kadsuric acid, a seco-lanostane triterpenoid (B12794562), has garnered significant interest for its potential therapeutic properties, including cytotoxic effects against cancer cells. This document provides detailed application notes and protocols for the extraction of this compound from the stems and rhizomes of Kadsura coccinea. The methods described herein cover conventional solvent-based extraction as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE), offering a comparative basis for researchers to select the most suitable method for their specific needs.

Data Presentation: Quantitative Analysis of Kadsura coccinea Extracts

The following table summarizes the quantitative data on the chemical composition of various extracts from Kadsura coccinea. While specific yield data for this compound across different extraction methods is limited in the current literature, this table provides an overview of the total triterpenoid content and other major constituents found in the plant.

| Plant Part | Extraction Method/Solvent | Constituent | Content/Yield | Reference |

| Fruit | Not Specified | Total Triterpenes | 5.20% | [3] |

| Fruit | Not Specified | Lignans | 28.07% | [3] |

| Fruit | Not Specified | General Flavones | 9.77% | [3] |

| Fruit | Not Specified | Polysaccharide | 6.70% | [3] |

| Rhizome (1.75 kg) | 80% Acetone (B3395972) | Crude Extract | 82.5 g | [4] |

| Rhizome (Crude Extract) | Chloroform (B151607) Partition | Chloroform Fraction | 44.7 g (47.8%) | [4] |

| Rhizome (Crude Extract) | Ethyl Acetate (B1210297) Partition | Ethyl Acetate Fraction | 4.0 g (4.3%) | [4] |

| Rhizome (Crude Extract) | n-Butanol Partition | n-Butanol Fraction | 14.2 g (15.4%) | [4] |

Experimental Protocols

This section details the methodologies for the extraction of this compound from Kadsura coccinea.

Solvent-Based Extraction Protocol

This protocol is based on established methods for the isolation of triterpenoids from Kadsura coccinea.[4]

Objective: To extract and isolate this compound from the dried rhizomes or stems of Kadsura coccinea using solvent extraction and partitioning.

Materials and Reagents:

-

Dried and powdered rhizomes or stems of Kadsura coccinea

-

80% Acetone

-

Chloroform

-

Ethyl Acetate

-

n-Butanol

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Initial Extraction:

-

Macerate 1 kg of dried, powdered plant material in 5 L of 80% acetone at room temperature for 72 hours.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

-

-

Solvent Partitioning:

-

Suspend the crude acetone extract in 2 L of distilled water.

-

Perform liquid-liquid partitioning sequentially with chloroform (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L) using a separatory funnel.

-

Collect each solvent fraction separately. This compound, being a triterpenoid, is expected to be primarily in the less polar fractions like chloroform or petroleum ether.[5]

-

Concentrate each fraction to dryness using a rotary evaporator.

-

-

Isolation of this compound:

-

The chloroform or petroleum ether fraction, which is rich in triterpenoids, can be further subjected to column chromatography (e.g., silica (B1680970) gel) for the isolation of this compound.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the pure compound and evaporate the solvent to obtain crystalline this compound.

-

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To enhance the extraction efficiency of this compound from Kadsura coccinea using ultrasound.

Materials and Reagents:

-

Dried and powdered rhizomes or stems of Kadsura coccinea

-

Ethanol (B145695) (93%)

-

Ultrasonic bath or probe sonicator

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Extraction:

-

Mix 10 g of the powdered plant material with 250 mL of 93% ethanol (solid-to-liquid ratio of 1:25 g/mL) in a flask.

-

Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Apply ultrasound at a power of 390 W and a temperature of 70°C for 30 minutes.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the residue for a second cycle to maximize the yield.

-

-

Concentration:

-

Combine the extracts from both cycles.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid-rich extract containing this compound.

-

-

Purification:

-

Further purification can be achieved using chromatographic techniques as described in the solvent-based extraction protocol.

-

Supercritical Fluid Extraction (SFE) Protocol

This is a generalized protocol for the extraction of triterpenoids using supercritical CO2, as specific SFE parameters for this compound are not well-documented.

Objective: To extract this compound from Kadsura coccinea using an environmentally friendly and selective method.

Materials and Reagents:

-

Dried and powdered rhizomes or stems of Kadsura coccinea

-

Supercritical fluid extractor

-

Food-grade carbon dioxide (CO2)

-

Ethanol (as a co-solvent)

Procedure:

-

Extraction:

-

Load the extraction vessel of the SFE system with the powdered plant material.

-

Set the extraction parameters:

-

Pressure: 300 bar

-

Temperature: 60°C

-

CO2 flow rate: 2 L/min

-

Co-solvent: 5% ethanol

-

-

Pump supercritical CO2 with the co-solvent through the extraction vessel.

-

-

Separation and Collection:

-

The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and the extract to precipitate.

-

Collect the extract, which will be enriched with triterpenoids, including this compound.

-

-

Purification:

-

The obtained extract can be further purified using chromatographic methods to isolate pure this compound.

-

Visualizations: Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from Kadsura coccinea.

Signaling Pathways

This compound has been reported to induce apoptosis in cancer cells, and extracts of Kadsura coccinea are known to have anti-inflammatory effects, suggesting the involvement of key signaling pathways.

1. This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway potentially activated by this compound, leading to cancer cell death.

2. Anti-Inflammatory Signaling Pathways (NF-κB and MAPK)

Extracts of Kadsura coccinea have demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory mediators. The NF-κB and MAPK signaling pathways are central to the inflammatory response.

References

- 1. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medium.com [medium.com]

- 4. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Uric Acid from Biological Sources

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans and higher primates. Under physiological conditions, it primarily exists as its monosodium salt, urate. While a potent antioxidant, elevated levels of uric acid in the blood (hyperuricemia) are associated with several pathological conditions, most notably gout, and are also implicated in cardiovascular and renal diseases. Consequently, the availability of highly purified uric acid is essential for a wide range of research applications, including studies on its physiological roles, pathological mechanisms, and for the development of diagnostic and therapeutic agents. This document provides a comprehensive protocol for the extraction and purification of uric acid from biological waste materials, yielding a high-purity product suitable for research and drug development purposes.

Data Summary

The following tables summarize key quantitative data related to the purification and analysis of uric acid.

Table 1: Purification Parameters for Uric Acid Extraction

| Parameter | Value | Reference |

| Starting Material | Dried and milled biological waste | [1] |

| Extraction Solvent | ~8% aqueous Sodium Hydroxide (B78521) | [2] |

| Solid to Solvent Ratio | ~1 pound per gallon | [2] |

| Extraction Temperature | 80-100 °C | [2] |

| Precipitation pH | 1 - 5.5 (with mineral acid) | [1] |

| Final Purity | >99% | [1] |

Table 2: Analytical Parameters for Uric Acid Quantification by HPLC

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., Zorbax SB C18, 150 x 4.6 mm, 5 µm) | [3][4] |

| Mobile Phase | Isocratic: Water-acetonitrile (95:5, v/v) with 10 mM sodium dihydrogen phosphate | [3] |

| Flow Rate | 0.5 mL/min | [3] |

| Detection Wavelength | 292 nm (UV) | [4][5] |

| Linearity (r²) | >0.995 (25-200 mg/kg) | [3] |